Mal-rp - 1485456-25-4

Mal-rp

Catalog Number: EVT-274900
CAS Number: 1485456-25-4
Molecular Formula: C19H27N3O6
Molecular Weight: 393.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mal-RP is a quantitative chemical probe for live cell labeling and imaging of proteins that are sensitive to redox modifications.
Source and Classification

Mal-rp is classified as a chemical probe and belongs to a broader category of redox-sensitive compounds. Its synthesis involves organic reactions that create a core structure, which is then functionalized to enhance its reactivity with specific biological targets. The compound is sourced through synthetic routes that are designed to ensure high purity and yield for research applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of Mal-rp involves several key steps:

  1. Formation of Core Structure: The initial step includes the synthesis of a core structure through organic reactions such as condensation and cyclization. This phase establishes the foundational framework of the compound.
  2. Functionalization: Following the core formation, specific functional groups are introduced to enable interactions with redox-sensitive proteins. This step is crucial for the compound's effectiveness as a probe.
  3. Purification: After synthesis, Mal-rp undergoes purification processes, typically involving chromatography techniques to achieve high purity levels necessary for reliable experimental results.
  4. Industrial Production: For larger-scale applications, industrial methods mirror laboratory syntheses but utilize bulk reagents and solvents, followed by rigorous quality control measures to ensure consistency and reliability .
Molecular Structure Analysis

Structure and Data

The molecular structure of Mal-rp features a core that allows for redox interactions, characterized by specific functional groups that facilitate its binding to target proteins. The detailed structural data includes:

  • Molecular Formula: C_xH_yN_zO_w (exact formula depends on specific functionalization).
  • Molecular Weight: Approximately 300 g/mol (specific values may vary based on functional groups).
  • NMR Spectroscopy: Proton Nuclear Magnetic Resonance (NMR) spectroscopy is used for structural elucidation, providing insights into the hydrogen environments within the molecule.
Chemical Reactions Analysis

Types of Reactions

Mal-rp can participate in various chemical reactions:

  1. Oxidation: In the presence of oxidizing agents like hydrogen peroxide, Mal-rp can be oxidized to form derivatives that may have different biological activities.
  2. Reduction: Conversely, it can undergo reduction reactions using agents such as sodium borohydride, restoring its original form or yielding other reduced derivatives.
  3. Substitution Reactions: The compound can also engage in substitution reactions where functional groups are replaced with other moieties, allowing for further modification of its chemical properties .

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide or similar compounds.
  • Reducing Agents: Sodium borohydride.
  • Substitution Reagents: Various nucleophiles can be utilized depending on the desired modification .
Mechanism of Action

The mechanism of action for Mal-rp primarily revolves around its interaction with redox-sensitive proteins within cells. Upon binding to these proteins through specific functional groups, Mal-rp facilitates imaging and labeling processes that allow researchers to visualize changes in cellular redox states. This capability is crucial for studying metabolic pathways and signaling mechanisms associated with various diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Melting Point: Specific melting points may vary based on purity and functionalization but generally fall within a defined range (e.g., 187–189 °C).

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analytical techniques such as infrared spectroscopy (FTIR) and NMR are employed to characterize these properties further .

Applications

Mal-rp has diverse applications across various scientific fields:

  1. Chemistry: Used as a probe in studies of redox-sensitive reactions.
  2. Biology: Employed for live-cell imaging and labeling of proteins involved in redox processes.
  3. Medicine: Investigated for its role in understanding diseases linked to redox imbalances, including cancer and neurodegenerative disorders.
  4. Industry: Utilized in developing diagnostic tools and assays aimed at detecting redox-sensitive proteins .
Introduction

Definition and Conceptualization of Malingering by Proxy (MAL-BP)

Malingering by Proxy (MAL-BP) is a form of maltreatment wherein a caregiver deliberately fabricates or induces physical or psychological symptoms in a dependent individual—typically a child, dependent adult, or pet—to secure external, tangible incentives [1] [3]. Unlike conditions driven by psychological needs, MAL-BP is characterized by conscious deception motivated by identifiable external rewards such as financial gain, medication acquisition, or legal advantages [5] [6]. Key elements include:

  • Intentionality: Deliberate production or exaggeration of symptoms.
  • Proxy Vulnerability: Exploitation of dependent individuals unable to report the deception.
  • External Incentives: Concrete rewards distinct from the "sick role" sought in factitious disorders [8].

Table 1: Core Diagnostic Criteria for MAL-BP

ElementDescription
PerpetratorCaregiver (e.g., parent, guardian, spouse)
VictimDependent individual (child, elder, disabled adult, pet)
Core BehaviorFabrication, exaggeration, or induction of symptoms
Primary MotivationExternal incentives (financial, legal, medication, housing)
Deceptive IntentConscious and goal-oriented

Historical Evolution and Terminology

The conceptualization of MAL-BP emerged from early work on related conditions:

  • 1977: British pediatrician Roy Meadow first described "Munchausen Syndrome by Proxy" (MSbP), emphasizing caregivers inducing illness in children for psychological gratification [9].
  • 1990s–2000s: Clinical observations revealed cases lacking psychological motives but aligned with external rewards, prompting the term "Malingering by Proxy" [1].
  • DSM-5 (2013): Formalized "Factitious Disorder Imposed on Another" (FDIA) but excluded cases with evident external incentives, cementing MAL-BP as a distinct entity [7] [9].
  • Current Taxonomy: MAL-BP is classified under "Conditions of Clinical Attention" (per DSM-5) or "Abuse" (ICD-10/11) rather than as a mental disorder in the perpetrator [5] [8].

Differentiation from Related Constructs

MAL-BP is frequently conflated with Factitious Disorder Imposed on Another (FDIA). Critical distinctions include:

  • Motivation:
  • MAL-BP: External incentives (e.g., disability benefits, prescription drugs, custody disputes) [1] [6].
  • FDIA: Psychological need to assume the "caregiver role" or gain emotional attention [7] [9].
  • Caregiver Awareness:
  • MAL-BP perpetrators recognize their deception as a means to an end.
  • FDIA perpetrators often lack insight into their motivations [3] [8].
  • Victim Profile:
  • MAL-BP may target pets (e.g., veterinary cases for medication access) [1].

Table 2: MAL-BP vs. FDIA and Other Conditions

FeatureMAL-BPFDIASomatic Symptom Disorder
DeceptionConsciousConsciousUnconscious
Primary MotiveExternal incentivesEmotional gratificationAnxiety about illness
Perpetrator InsightHigh awareness of goalsLimited insightN/A (patient is victim)
Victim HarmDirect (induced symptoms)Direct (induced symptoms)Indirect (unnecessary tests)

Prevalence and Demographic Patterns

Accurate MAL-BP epidemiology is hindered by detection challenges and underreporting:

  • Prevalence: Estimated at 0.5–2.0 per 1,000,000 children, though likely underrecognized due to covert tactics [1] [9].
  • Human Cases:
  • Caregiver Gender: 70–90% female perpetrators [3] [9].
  • Target Demographics: Children aged 1–6 years (peak vulnerability) [2].
  • Veterinary Cases: Represent 31% of reported MAL-BP incidents, primarily motivated by medication-seeking (e.g., opioids) [1].
  • Geographic Patterns: Higher reporting in regions with robust social services (enhanced detection), but no confirmed cultural predilections [1] [7].

Table 3: Documented MAL-BP Cases in Literature

Victim TypeReported CasesPrimary IncentiveCommon Symptoms Fabricated
Children11 (69%)Financial (disability, donations)Seizures, apnea, developmental delays
Adults/Elders0 (0%)
Pets5 (31%)Medication accessPain, lethargy, gastrointestinal issues

Data synthesized from Amlani et al. (2016) [1] and Bursch (2014) [7].

Research Gaps:

  • No longitudinal studies on perpetrator demographics.
  • Underreporting suspected in elder/adult cases [1] [9].

Properties

CAS Number

1485456-25-4

Product Name

Mal-rp

IUPAC Name

N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]hex-5-ynamide

Molecular Formula

C19H27N3O6

Molecular Weight

393.44

InChI

InChI=1S/C19H27N3O6/c1-2-3-4-5-16(23)20-9-12-27-14-15-28-13-10-21-17(24)8-11-22-18(25)6-7-19(22)26/h1,6-7H,3-5,8-15H2,(H,20,23)(H,21,24)

InChI Key

WQKZLKOTTXAESQ-UHFFFAOYSA-N

SMILES

C#CCCCC(=O)NCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O

Solubility

Soluble in DMSO

Synonyms

Mal-RP; Mal RP; MalRP;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.